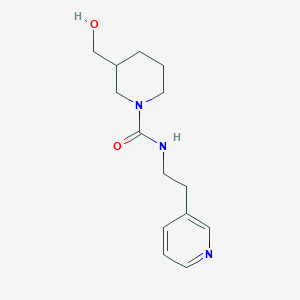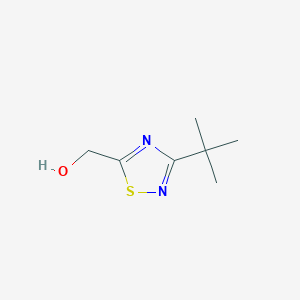![molecular formula C12H25NO2 B7549463 2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
2-[Bis(3-methylbutyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(3-methylbutyl)amino]acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has recently gained attention due to its potential link to the development of neurodegenerative diseases. BMAA was first discovered in the seeds of the cycad plant, which is a traditional food source for some indigenous populations. Since then, BMAA has been found in various organisms, including cyanobacteria, diatoms, and shellfish. The purpose of
Mécanisme D'action
The exact mechanism of action of 2-[Bis(3-methylbutyl)amino]acetic acid is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of glutamine synthetase, which leads to an accumulation of glutamate and ammonia in the brain. This, in turn, can lead to excitotoxicity and oxidative stress, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and protein misfolding. This compound has also been shown to inhibit the activity of glutamine synthetase, which is an important enzyme involved in the regulation of glutamate levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-[Bis(3-methylbutyl)amino]acetic acid is that it is relatively easy to synthesize and can be obtained in pure form. However, one limitation is that this compound is not found in high concentrations in most organisms, which can make it difficult to study its effects in vivo.
Orientations Futures
There are a number of future directions for research on 2-[Bis(3-methylbutyl)amino]acetic acid, including the development of new methods for the detection of this compound in various organisms, the investigation of the potential link between this compound and the development of neurodegenerative diseases, and the development of new therapies for the treatment of neurodegenerative diseases that may be linked to this compound toxicity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the brain.
Méthodes De Synthèse
2-[Bis(3-methylbutyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromoacetic acid with di-n-butylamine, followed by the reaction with 3-methyl-1-butanol. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[Bis(3-methylbutyl)amino]acetic acid has been the subject of numerous scientific studies due to its potential link to the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to be toxic to neurons in vitro and in vivo, and it has been suggested that this compound may contribute to the development of neurodegenerative diseases by inducing oxidative stress, inflammation, and protein misfolding.
Propriétés
IUPAC Name |
2-[bis(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-10(2)5-7-13(9-12(14)15)8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOBZIYLKRDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)

![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)

![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)


![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
